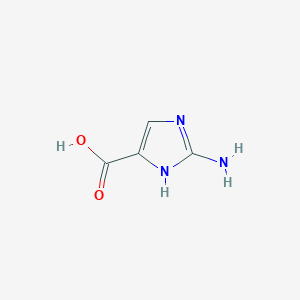
Butanamide, N-butyl-
Übersicht
Beschreibung
Butanamide, N-butyl-, is a chemical compound with varied applications in the field of chemistry and materials science. Its significance lies in its chemical structure and properties, which make it a subject of interest for synthesis and application in various domains.
Synthesis Analysis
The synthesis of Butanamide, N-butyl-, involves various chemical reactions, often requiring precise conditions to ensure the desired product is obtained. One common approach in the synthesis of similar compounds is through the use of catalysts and reactants that facilitate the formation of the butanamide structure from simpler precursors. For example, the use of metalloporphyrin catalysts has been highlighted for the selective functionalization of saturated C-H bonds, a step that can be crucial in the synthesis of complex amides like Butanamide, N-butyl- (Che et al., 2011).
Molecular Structure Analysis
The molecular structure of Butanamide, N-butyl- is crucial for its chemical behavior and interactions. The structure determines its reactivity, boiling point, melting point, and other physical properties. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to elucidate the structure of chemical compounds, providing insights into the arrangement of atoms within the molecule.
Chemical Reactions and Properties
Butanamide, N-butyl- participates in various chemical reactions, influenced by its functional groups. Its chemical properties, such as reactivity with acids, bases, reducing agents, and its behavior in condensation reactions, are pivotal for its application in synthetic chemistry. The compound's ability to undergo reactions like hydroxylation, amination, and carbenoid insertion, highlights its versatility in chemical synthesis (Che et al., 2011).
Wissenschaftliche Forschungsanwendungen
1. Tyrosinase and Melanin Inhibition
Butanamide derivatives have been synthesized and evaluated for their potential in inhibiting tyrosinase and melanin production. This research indicates that these compounds could be promising candidates for depigmentation drugs, showing minimal toxicity and significant pigment reduction in zebrafish models. Notably, one compound exhibited a high inhibitory potential with a low IC50 value, suggesting its effectiveness as a tyrosinase inhibitor (Raza et al., 2019).
2. Electrocatalytic Synthesis of Hydrogen Peroxide
Nitrogen-doped carbon derived from N-butyl-3-methylpyridinium dicyanamide, a butanamide-related compound, has been identified as an efficient and cost-effective catalyst for the electrochemical synthesis of hydrogen peroxide. This discovery holds potential for safe, sustainable, and economical production methods of hydrogen peroxide in flow-reactor-based systems (Fellinger et al., 2012).
3. Antimicrobial and Anticancer Properties
A particular synthesized butanamide compound showed promising results in vitro for its antimicrobial, anticancer, antileishmanial activities, and interaction with SS-DNA (Salmon sperm DNA). It exhibited good antimicrobial activity and comparable anticancer activity to standard drugs, with minimal effect on normal cell lines. This suggests its potential application in developing therapies for these conditions (Sirajuddin et al., 2015).
4. Synthesis of Pharmaceutical Compounds
Butanamide derivatives have been used in the synthesis of various pharmaceutical compounds, including phthalocyaninatozinc(II) complexes and hybrid anticonvulsant agents. These synthesized compounds demonstrate significant potential for therapeutic applications, including epilepsy treatment https://consensus.app/papers/design-synthesis-evaluation-anticonvulsants-derived-kamiński/bd71ebce2dd7522cb1774245b67ac87b/?utm_source=chatgpt" target="_blank">(Gauna et al., 2009; Kamiński et al., 2015)
5. Dipeptidyl Peptidase IV Inhibition
Butanamide derivatives have been synthesized and evaluated as inhibitors of dipeptidyl peptidase IV (DPP-IV), demonstrating potent inhibitory activity. This research suggests their potential use in treating type 2 diabetes, as one compound showed reduced blood glucose excursion in an oral glucose tolerance test https://consensus.app/papers/novel-series-3aminon4aryl11dioxothian4ylbutanamides-nitta/c64afe88add85164a75e378d85372fcf/?utm_source=chatgpt" target="_blank">(Nitta et al., 2008; Nitta et al., 2012)
6. Herbicidal Properties
Butanamide derivatives have been explored for their herbicidal properties, particularly against purple nutsedge. This research provides insights into the application of these compounds in agricultural practices, offering an alternative to traditional herbicides (Shunichi et al., 2010).
7. Radio-Iodinated Agents Synthesis
Butanamide derivatives have been utilized in the synthesis of radio-iodinated agents, suggesting their potential applications in medical imaging and diagnostics (Dischino et al., 2002).
8. Thorium Extraction
Butanamide derivatives have been effective in the extraction of thorium from nitric acid mediums, indicating their utility in nuclear fuel reprocessing and waste management (Rao & Tomar, 2016).
Eigenschaften
IUPAC Name |
N-butylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-3-5-7-9-8(10)6-4-2/h3-7H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJGWNDLRYDTKEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60324517 | |
| Record name | N-butylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60324517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butanamide, N-butyl- | |
CAS RN |
10264-16-1 | |
| Record name | n-Butylbutanamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010264161 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanamide, N-butyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406905 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-butylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60324517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-butylbutanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-BUTYLBUTANAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SS6CC52G56 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















